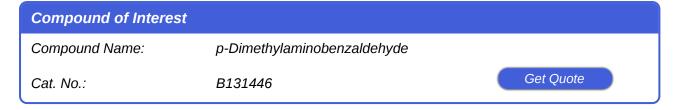


# Application Notes and Protocols: Quantitative Estimation of Mesalamine using p-Dimethylaminobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

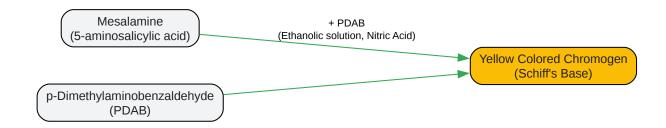
Mesalamine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. [1][2][3] Its therapeutic effect is primarily localized to the gut, where it reduces inflammation by inhibiting the production of prostaglandins and leukotrienes.[2][3] Accurate quantification of mesalamine in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantitative estimation of mesalamine using a simple and sensitive visible spectrophotometric method based on its reaction with **p-dimethylaminobenzaldehyde** (PDAB).

The method is based on the condensation reaction between the primary amino group of mesalamine and the aldehyde group of **p-dimethylaminobenzaldehyde** in an acidic medium to form a yellow-colored Schiff's base.[4][5] The intensity of the color produced is directly proportional to the concentration of mesalamine and can be measured spectrophotometrically at a wavelength of maximum absorbance (λmax) of 440 nm.[4][5]

# **Chemical Reaction**



The underlying chemical reaction for this analytical method is the formation of a Schiff's base from the condensation of mesalamine and **p-dimethylaminobenzaldehyde**.



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Figure 1: Reaction of Mesalamine with PDAB.

# **Experimental Protocol**

This protocol outlines the step-by-step procedure for the quantitative estimation of mesalamine in a sample.

- 1. Materials and Reagents:
- Mesalamine reference standard
- p-Dimethylaminobenzaldehyde (PDAB), analytical reagent (A.R.) grade
- Ethanol
- Nitric Acid (4N)
- Concentrated Hydrochloric Acid (HCl)
- Distilled water
- Volumetric flasks (10 ml, 100 ml)
- Pipettes
- Water bath



- UV-Visible Spectrophotometer
- 2. Preparation of Standard Stock Solution (1000 µg/ml):
- Accurately weigh 100 mg of mesalamine reference standard.
- Transfer it to a 100 ml volumetric flask.
- Dissolve the standard in 2 ml of concentrated HCl.
- Dilute the solution up to the mark with distilled water to obtain a concentration of 1000 μg/ml (1 mg/ml).[4]
- 3. Preparation of Working Standard Solutions:
- From the standard stock solution, prepare a series of working standard solutions by transferring aliquots ranging from 0.5 ml to 5.0 ml into separate 10 ml volumetric flasks.[4]
   This will result in concentrations ranging from 50 μg/ml to 500 μg/ml.
- 4. Sample Preparation (from Tablet Dosage Form):
- Weigh and powder twenty mesalamine tablets to get a homogenous mixture.
- Accurately weigh a quantity of the powder equivalent to 100 mg of mesalamine.
- Transfer the powder to a 100 ml volumetric flask.
- Add 2 ml of concentrated HCl and approximately 75 ml of distilled water.
- Shake the mixture intermittently and then filter it through Whatman No. 41 filter paper.
- Wash the residue thoroughly with distilled water and collect the filtrate.
- Make up the volume of the filtrate to 100 ml with distilled water.
- 5. Color Development:
- To each 10 ml volumetric flask containing the working standard solutions and the sample solution, add 2 ml of ethanolic p-dimethylaminobenzaldehyde (PDAB) reagent.

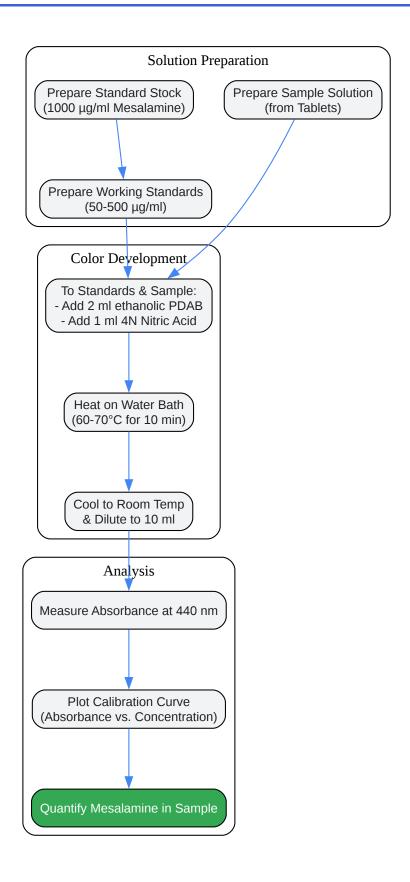


- Add 1 ml of 4N nitric acid to each flask.
- Heat the solutions in a water bath at 60-70°C for 10 minutes.[4]
- Cool the flasks to room temperature.
- Bring the volume in each flask up to the 10 ml mark with distilled water.[4]
- 6. Spectrophotometric Measurement:
- Measure the absorbance of the resulting light-yellow colored solutions at 440 nm against a
  reagent blank.[4] The reagent blank is prepared by following the same procedure but without
  the addition of mesalamine.
- The colored chromogen is reported to be stable for three hours.[4]
- 7. Calibration Curve and Quantification:
- Plot a calibration curve of absorbance versus the concentration of the working standard solutions.
- Determine the concentration of mesalamine in the sample solution from the calibration curve.

# **Experimental Workflow**

The following diagram illustrates the workflow for the quantitative estimation of mesalamine.





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Figure 2: Workflow for Mesalamine Estimation.



# **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for this analytical method as reported in the literature.

Parameter	Value	Reference
Analyte	Mesalamine (5-aminosalicylic acid)	[4]
Reagent	p-Dimethylaminobenzaldehyde (PDAB)	[4]
Wavelength of Max. Absorbance (λmax)	440 nm	[4][5]
Linearity Range (Beer's Law)	50 - 500 μg/ml	[4][5]
Color of Chromogen	Light Yellow	[4]
Reaction Conditions	Heating at 60-70°C for 10 minutes	[4]
Medium	Acidic (Nitric Acid)	[4]
Stability of Chromogen	3 hours	[4]

## **Validation Parameters**

For the successful implementation of this method in a laboratory setting, it is essential to perform method validation as per the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The correlation coefficient (r²) of the calibration curve should be close to 1.
- Accuracy: The closeness of the test results obtained by the method to the true value. This is
  often assessed by recovery studies.



- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

## Conclusion

The spectrophotometric method using **p-dimethylaminobenzaldehyde** provides a simple, sensitive, and cost-effective approach for the quantitative estimation of mesalamine in bulk and pharmaceutical dosage forms. The formation of a stable, colored chromogen allows for reliable quantification using standard laboratory equipment. Proper method validation is crucial before its application in routine quality control analysis.

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